molecular formula C19H20N2O3 B13126472 (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate CAS No. 339077-44-0

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate

Cat. No.: B13126472
CAS No.: 339077-44-0
M. Wt: 324.4 g/mol
InChI Key: WAIZVPGKZDAUHU-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C30H33N3O5. It is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. This compound is known for its stability and effectiveness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of (9H-Fluoren-9-yl)methyl chloroformate with an amino acid derivative under inert atmosphere conditions. The reaction is usually carried out in solvents like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 20°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate involves the protection of amino groups during chemical synthesis. The fluorenylmethyl group acts as a temporary protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The protecting group can be removed under mild conditions, typically using bases like piperidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is unique due to its stability and effectiveness in protecting amino groups during peptide synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .

Properties

CAS No.

339077-44-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-amino-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C19H20N2O3/c1-2-17(18(20)22)21-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H2,20,22)(H,21,23)

InChI Key

WAIZVPGKZDAUHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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